Teriparatide acetate is derived from recombinant DNA technology, where the gene encoding the human parathyroid hormone is expressed in a suitable host organism. The classification of this compound falls under peptide hormones and therapeutic agents for bone disorders. Its primary application is in the management of osteoporosis, especially in postmenopausal women and individuals undergoing glucocorticoid therapy.
The synthesis of teriparatide acetate involves solid-phase peptide synthesis techniques. The process typically includes the following steps:
The molecular formula of teriparatide acetate is , with a molecular weight of approximately 4117.8 g/mol. The structure comprises a sequence of 34 amino acids that form specific secondary structures, contributing to its biological activity.
The peptide's structure can be represented as follows:
This sequence plays a critical role in its interaction with biological receptors, particularly in bone metabolism .
Teriparatide acetate undergoes various chemical reactions primarily related to its interactions with biological systems:
The stability and reactivity of teriparatide acetate are influenced by factors such as pH and temperature, which can affect its efficacy in therapeutic applications .
Teriparatide acetate exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into injectable therapies used in clinical settings.
Teriparatide acetate has several important applications in medicine:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3